molecular formula C26H20N2O5 B2522903 8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896825-31-3

8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2522903
CAS RN: 896825-31-3
M. Wt: 440.455
InChI Key: WVEGCLMWJFASII-UHFFFAOYSA-N
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Description

The compound 8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic molecule that appears to be structurally related to various biologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound suggest that it may have interesting chemical and biological properties. The presence of a chromeno[2,3-d]pyrimidine core is indicative of potential pharmacological activity, as seen in the first paper where derivatives of a similar core structure exhibit antitumor activity .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the interaction of intermediates with various reagents to yield a diverse array of derivatives. For instance, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine reacts with hydrazonyl halides to furnish triazine derivatives, which are of interest due to their antitumor properties . Although the synthesis of the exact compound is not detailed, the methodologies described in the papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 3-(4'-Methoxyl)-phenyl-5-cyano-6-methylthio pyrimidine-2, 4-diones, was determined to belong to the monoclinic system, providing insights into the spatial arrangement of the molecule's atoms and potential interaction sites for biological activity . This information is crucial for understanding how such compounds might interact with biological targets.

Chemical Reactions Analysis

The reactivity of chromeno[2,3-d]pyrimidine derivatives is diverse, as demonstrated by their ability to undergo various chemical reactions. The first paper describes how the intermediate can react with different reagents to yield triazines, triazepines, Schiff bases, and other derivatives . These reactions are influenced by the nature of the substituents and the reactivity of the functional groups present on the chromeno[2,3-d]pyrimidine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are often characterized by their crystalline structure, solubility, and intermolecular interactions. The second paper provides an example of how Hirshfeld surface analysis can be used to study these interactions within a crystal, which can have implications for the compound's stability and reactivity . Additionally, the electronic structure of such molecules can be studied both theoretically and experimentally to predict their behavior in biological systems.

Scientific Research Applications

Synthesis and Biological Applications

Research in the field of heterocyclic chemistry has shown that chromene and pyrimidine derivatives, akin to the compound , are of substantial interest due to their pharmacological activities and their role in the synthesis of biologically active molecules. For instance, a novel method for the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones has been developed, which are crucial for their antibacterial and fungicidal activity, as well as their potential as neuropeptide S receptor antagonists and antiallergic properties (Osyanin et al., 2014). This underscores the versatility of chromene-pyrimidine derivatives in drug development and synthetic organic chemistry.

Anticancer Potential

Furthermore, derivatives resembling the core structure of the compound have been evaluated for their anticancer activities. A study on pyrano[2,3-f]chromene-4,8-dione derivatives, for instance, demonstrated promising anticancer activities against several human cancer cell lines, suggesting the potential utility of such compounds in cancer therapy (Hongshuang Li et al., 2017). This highlights the relevance of research on chromene and pyrimidine derivatives in the quest for novel anticancer agents.

properties

IUPAC Name

8-methoxy-3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5/c1-31-18-10-8-16(9-11-18)15-28-24(17-6-4-3-5-7-17)27-25-22(26(28)30)23(29)20-13-12-19(32-2)14-21(20)33-25/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEGCLMWJFASII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=C(O3)C=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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